molecular formula C9H17NO2S B12979219 3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide

3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide

Cat. No.: B12979219
M. Wt: 203.30 g/mol
InChI Key: TYNREPBJLBKRPR-UHFFFAOYSA-N
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Description

3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It belongs to the class of thietane derivatives, which are characterized by a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . This reaction proceeds through the elimination of thietane-1,1-dioxide and the formation of the desired thietane derivative.

Another method involves the addition of trimethylsilyl cyanide to thietan-3-one, followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate . This method provides a straightforward route to obtain the target compound with high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the thietane ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium phenolate or thiophenolate are used in substitution reactions.

Major Products

The major products formed from these reactions include various thietane derivatives with different functional groups, such as sulfoxides, sulfones, and substituted thietanes.

Scientific Research Applications

3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s antidepressant activity is believed to be mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways are still under investigation, but it is thought to modulate the levels of serotonin, norepinephrine, and dopamine in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1-methylcyclobutylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N-[(1-methylcyclobutyl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H17NO2S/c1-9(3-2-4-9)7-10-8-5-13(11,12)6-8/h8,10H,2-7H2,1H3

InChI Key

TYNREPBJLBKRPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CNC2CS(=O)(=O)C2

Origin of Product

United States

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